molecular formula C23H25N7 B11681043 N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11681043
M. Wt: 399.5 g/mol
InChI Key: XORXZOATQGNZSH-GVALOIRESA-N
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Description

N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperidine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the triazine ring.

    Addition of Phenyl Groups: Phenyl groups are added through electrophilic aromatic substitution reactions.

    Formation of the Hydrazinyl Group: The hydrazinyl group is introduced through the reaction of hydrazine derivatives with the triazine ring.

    Final Coupling: The final step involves coupling the phenylallylidene group with the hydrazinyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(morpholin-1-yl)-1,3,5-triazin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-Phenyl-4-(2-(3-phenylallylidene)hydrazinyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N7

Molecular Weight

399.5 g/mol

IUPAC Name

4-N-phenyl-2-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H25N7/c1-4-11-19(12-5-1)13-10-16-24-29-22-26-21(25-20-14-6-2-7-15-20)27-23(28-22)30-17-8-3-9-18-30/h1-2,4-7,10-16H,3,8-9,17-18H2,(H2,25,26,27,28,29)/b13-10+,24-16+

InChI Key

XORXZOATQGNZSH-GVALOIRESA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C=C/C3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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